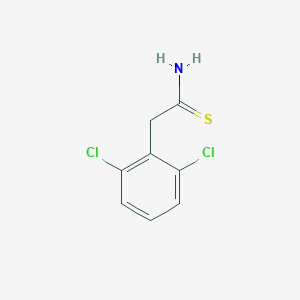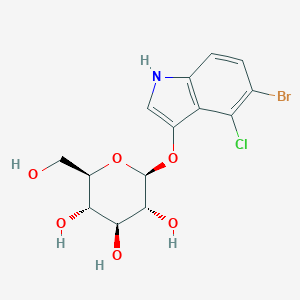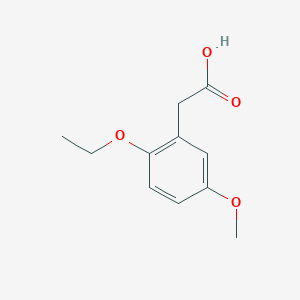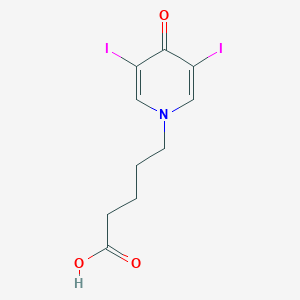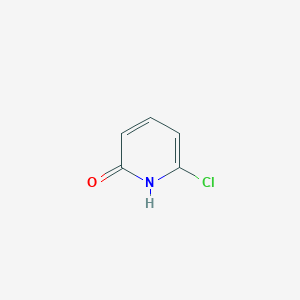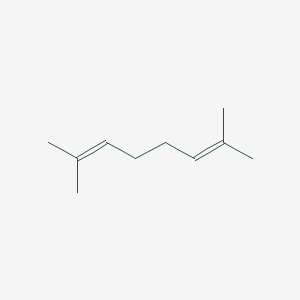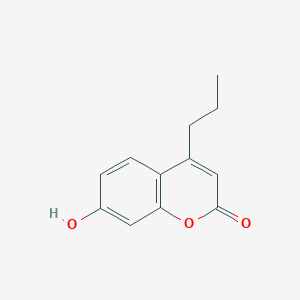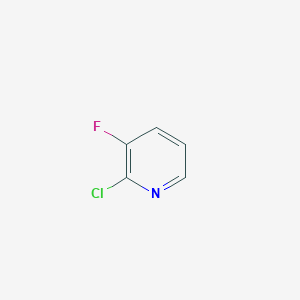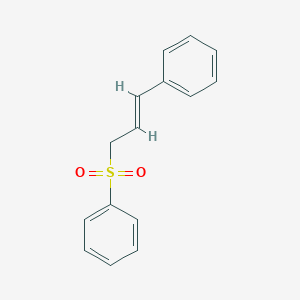
2-(p-(Diethylamino)phenyl)-N-(alpha-methylphenethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-(Diethylamino)phenyl)-N-(alpha-methylphenethyl)acetamide, commonly known as DEA or N-ethyl-alpha-methylphenethylamine, is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in the 1920s and has been used in scientific research as a tool for studying the central nervous system.
作用机制
DEA acts as a stimulant of the central nervous system by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft.
生化和生理效应
DEA has been shown to increase alertness, concentration, and mood, as well as to decrease fatigue and appetite. It can also cause an increase in heart rate, blood pressure, and body temperature.
实验室实验的优点和局限性
DEA has several advantages as a tool for studying the central nervous system. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, DEA also has several limitations. It is a Schedule I controlled substance in the United States, meaning that it is illegal to possess or use without a valid prescription. This can make it difficult to obtain for scientific research purposes. Additionally, DEA has a relatively short half-life, meaning that its effects are relatively short-lived.
未来方向
There are several potential future directions for research on DEA. One area of interest is the development of new amphetamine-based compounds with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the long-term effects of amphetamine use on the central nervous system, particularly with regard to the potential for addiction and neurotoxicity. Finally, there is a need for further research on the potential therapeutic uses of amphetamines, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
合成方法
DEA is synthesized by the reaction of alpha-methylphenethylamine with diethylamine and acetic anhydride. The resulting product is then purified through recrystallization.
科学研究应用
DEA has been used in scientific research to study the effects of amphetamines on the central nervous system. It has been used as a tool to investigate the mechanisms of action of amphetamines, as well as to study the biochemical and physiological effects of these compounds.
属性
CAS 编号 |
18464-55-6 |
|---|---|
产品名称 |
2-(p-(Diethylamino)phenyl)-N-(alpha-methylphenethyl)acetamide |
分子式 |
C21H28N2O |
分子量 |
324.5 g/mol |
IUPAC 名称 |
2-[4-(diethylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C21H28N2O/c1-4-23(5-2)20-13-11-19(12-14-20)16-21(24)22-17(3)15-18-9-7-6-8-10-18/h6-14,17H,4-5,15-16H2,1-3H3,(H,22,24) |
InChI 键 |
HKOILBCQRPQYMT-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)CC(=O)NC(C)CC2=CC=CC=C2 |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)CC(=O)NC(C)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



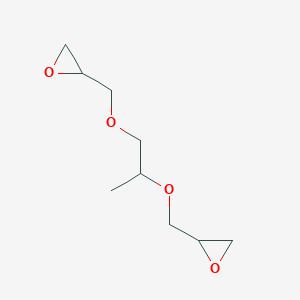
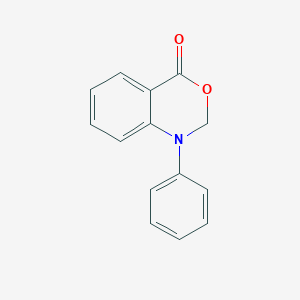
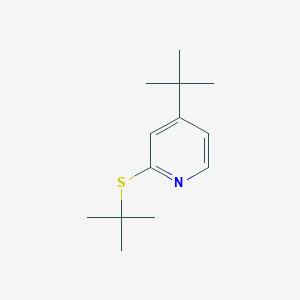
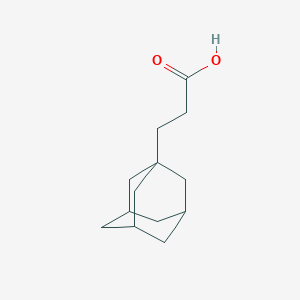
![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)
